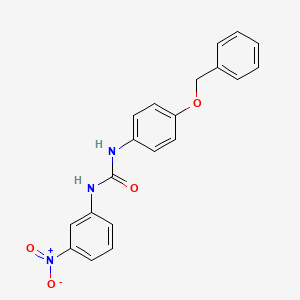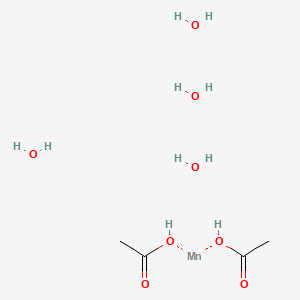
1-(3-Nitrophenyl)-3-(4-phenylmethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound refers to the process or reaction used to create it. This often involves reacting simpler starting materials together under specific conditions. The yield, purity, and efficiency of the reaction are important factors in synthesis analysis .Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties, such as its acidity or basicity, its reactivity, and its redox potential .Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Research by Boiocchi et al. (2004) elucidated the interaction between 1,3-bis(4-nitrophenyl)urea and various anions, revealing the formation of complexes through hydrogen bonding. This study highlighted the urea derivative's ability to form stable complexes with fluoride ions, leading to urea deprotonation in the presence of fluoride, which could have implications in sensing and separation technologies Boiocchi et al., 2004.
Hydrogen Bonding and Structure Analysis
Kołodziejski et al. (1993) focused on the hydrogen bonding and structural aspects of substituted ureas. Through solid-state NMR and X-ray diffraction studies, they provided detailed insights into the molecular conformations affected by hydrogen bonding, which is crucial for understanding the physical and chemical properties of these compounds for material science applications Kołodziejski et al., 1993.
Anion Tuning of Gelation Properties
Lloyd and Steed (2011) discovered that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with the gelation properties being significantly influenced by the identity of the anion. This anion sensitivity offers a method for adjusting the physical characteristics of gels, which could be beneficial in drug delivery and tissue engineering Lloyd & Steed, 2011.
Synthesis and Characterization of Urea and Thiourea Silatranes
Singh et al. (2016) synthesized a series of functionalized phenyl urea and thiourea derivatives with silatranes, exploring their anion recognition properties through photophysical studies. This work contributes to the development of new materials for sensors and molecular recognition Singh et al., 2016.
Cooperative Anion Binding
Jeon et al. (2008) synthesized new nitrophenyl urea derivatives, demonstrating their ability to simultaneously bind with sodium cations and iodide anions with positive cooperativity. Such findings have potential applications in the design of new ion-selective sensors and molecular devices Jeon et al., 2008.
Urea Derivatives in Non-Linear Optical Materials
Huang et al. (1995) studied polymorphic forms of 1,3-bis(m-nitrophenyl)urea to understand their different colors and optical properties. This research is relevant for the development of non-linear optical materials, which are crucial for optical computing and telecommunications Huang et al., 1995.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-20(22-17-7-4-8-18(13-17)23(25)26)21-16-9-11-19(12-10-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLZFYFAXHDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(5-methylisoxazol-3-yl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2609445.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)
![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)
![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)
![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)


![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)
![2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)
